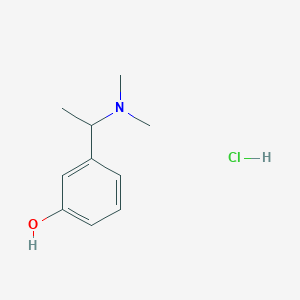

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Vue d'ensemble

Description

“3-(1-(Dimethylamino)ethyl)phenol hydrochloride” is a compound that has been identified as a novel micro-opioid receptor (MOR) agonist and NE reuptake inhibitor . It is also a metabolite of rivastigmine that is formed by hydrolysis .

Synthesis Analysis

The synthesis of “3-(1-(Dimethylamino)ethyl)phenol hydrochloride” involves two stages . The first stage involves the reaction of 3-[(S)-1-(methylamino)ethyl]phenol with formaldehyde and formic acid under heating/reflux conditions for 3 hours. The second stage involves the reaction with hydrogen chloride in formic acid and water at 20 degrees Celsius for 0.5 hours .Molecular Structure Analysis

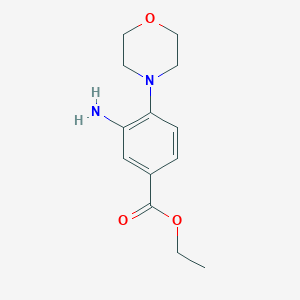

The molecular formula of “3-(1-(Dimethylamino)ethyl)phenol hydrochloride” is C10H16ClNO . The molecular weight is 201.69 g/mol . The InChI is InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H and the canonical SMILES is CC(C1=CC(=CC=C1)O)N©C.Cl .Chemical Reactions Analysis

The H-NMR and C-NMR values for “3-(1-(Dimethylamino)ethyl)phenol hydrochloride” have been reported . The H-NMR (CDCl) values are 7.19 (IH, m), 6.77 (3H, m), 3.63 (IH, q), 2.33 (3H, s), 1.39 (3H, d). The C-NMR (CDCl) values are 157.3, 145.5, 129.7, 118.9, 115.0, 113.2, 60.0, 33.9, 22.5 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 2 . The exact mass is 201.0920418 g/mol . The topological polar surface area is 23.5 Ų . The heavy atom count is 13 .Applications De Recherche Scientifique

Organic Synthesis

“3-(1-(Dimethylamino)ethyl)phenol hydrochloride” is used as a building block in organic synthesis . It’s a versatile chemical compound with immense potential in scientific research. It exhibits perplexing properties that make it invaluable in various applications such as drug discovery, organic synthesis, and material science.

Drug Discovery

This compound is used for the synthesis of rivastigmine L-tartrate , which is a dual inhibitor of acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), used for the treatment of Alzheimer’s disease .

Material Science

In the field of material science, this compound’s unique properties can be harnessed for the development of new materials. However, specific applications in this field are not mentioned in the sources.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withμ-opioid receptors (MOR) . These receptors play a crucial role in pain perception and analgesia.

Mode of Action

Compounds with similar structures have been reported to act asagonists at the μ-opioid receptor . Agonists bind to receptors and activate them to produce a biological response.

Biochemical Pathways

Μ-opioid receptor agonists typically affectpain signaling pathways in the nervous system .

Result of Action

Μ-opioid receptor agonists generally result inanalgesia , or pain relief .

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

3-[1-(dimethylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSDCAISHZHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388694 | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Dimethylamino)ethyl)phenol hydrochloride | |

CAS RN |

5441-61-2 | |

| Record name | Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)